2-(4-Fluorophenyl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-Fluorophenyl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a trifluoromethyl group attached to the pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione under basic conditions, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
2-(4-Fluorophenyl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, while the pyrazolo[1,5-a]pyrimidine core can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Fluorophenyl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation.
Photochemistry: The compound’s ability to absorb and emit light in the ultraviolet region has led to its use in photochemical studies and as a fluorescent probe.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, the compound binds to the active site of the kinase, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the active site.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Similar in structure but lacks the methyl group at position 7 and the fluorophenyl group at position 2.
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Contains a carboxylic acid group at position 2 instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H9F4N3 |
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Molecular Weight |
295.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H9F4N3/c1-8-6-12(14(16,17)18)19-13-7-11(20-21(8)13)9-2-4-10(15)5-3-9/h2-7H,1H3 |
InChI Key |
ZPTDBMJBZOLBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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